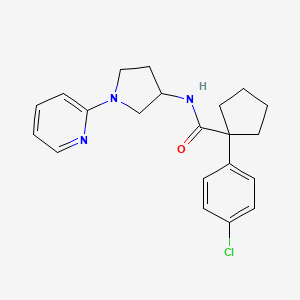

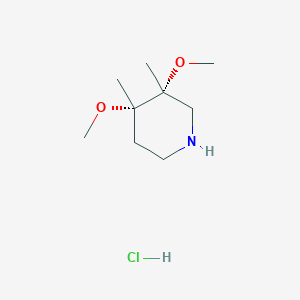

![molecular formula C12H12O B2357934 2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one CAS No. 67688-27-1](/img/structure/B2357934.png)

2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spirocyclic compounds are a class of organic compounds that feature a unique 3D structure . They are characterized by two or more rings that share a single atom, forming a ‘spiro’ junction . Despite their unique 3D properties and presence in several natural products, the difficulty in their enantioselective synthesis makes them underrepresented in pharmaceutical libraries .

Synthesis Analysis

The enantioselective synthesis of spirocycles has long been pursued by organic chemists . Significant effort has been devoted towards the development of new promising asymmetric methodologies . The reported methodologies for the synthesis of spirocycles have increased exponentially, particularly with the advent of organocatalysis .Molecular Structure Analysis

Spirocyclic compounds have unique 3D properties due to their structure . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .Chemical Reactions Analysis

The chemical reactions of spirocyclic compounds often involve photoisomerization and thermal reactions . These reactions can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations .Physical And Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are largely determined by their unique 3D structure . These properties can be analyzed using a variety of techniques, including spectroscopic analysis and quantum chemical calculations .Aplicaciones Científicas De Investigación

Fungicidal Applications

The structural analogues of the compound have been explored for their potential as fungicides . For instance, compounds with a similar framework, such as 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins , have shown substantial antifungal activities against phytopathogenic fungi . These compounds can inhibit mitochondrial respiration in fungi, leading to the cessation of fungal growth. This application is crucial for agricultural industries as it helps in controlling crop diseases and increasing yield.

Organic Synthesis Catalysts

Spirocyclic compounds, including those related to 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-4’-one , have been synthesized using ionic liquid catalysts . These catalysts facilitate the formation of spirocyclic compounds through multi-component syntheses. The resulting spirocyclic compounds are important intermediates in organic synthesis, leading to the development of various pharmaceuticals and materials.

Photochromic Materials

Spirocyclic compounds have been evaluated for their response to X-ray irradiation when dispersed in polymer films . This application is particularly interesting for the development of organic dosimeters, which are devices that measure exposure to ionizing radiation. The ability to change color in response to radiation makes these compounds valuable for visualizing and quantifying radiation exposure.

Medicinal Chemistry

The stereoselective synthesis of spirocyclic compounds, including oxindoles with spiro-3- to 8-membered rings, is significant in medicinal chemistry . These structures are important for their applications as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies.

Luminescent Materials

Related spirocyclic compounds have been investigated for their luminescence properties . For example, Sb3±doped perovskites show intense orange-red emission, which can be applied as light conversion materials for illumination and display. The high emission intensity and excellent stability make these materials attractive for lighting and display technologies.

Enantioselective Synthesis

The enantioselective synthesis of spirocycles is a challenging yet important area in organic chemistry . Spirocycles are present in several natural products and possess unique 3D properties. Their enantioselective synthesis is crucial for creating compounds that can be used in pharmaceutical libraries.

Mecanismo De Acción

Direcciones Futuras

The development of new stereoselective approaches to spirocyclic compounds is an ongoing area of research in organic and medicinal chemistry . These compounds have potential applications in a variety of fields, including medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

Propiedades

IUPAC Name |

spiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-11-5-6-12(7-8-12)10-4-2-1-3-9(10)11/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXZLGVZNJPXIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)C3=CC=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

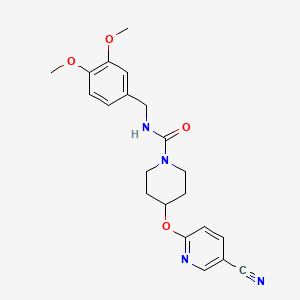

![Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2357851.png)

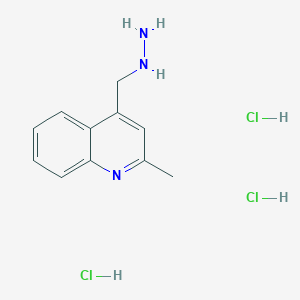

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-methoxyacetamide](/img/structure/B2357856.png)

![ethyl 2-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2357862.png)

![4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine](/img/structure/B2357865.png)

![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2357868.png)

![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B2357869.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2357871.png)